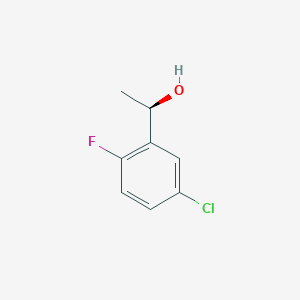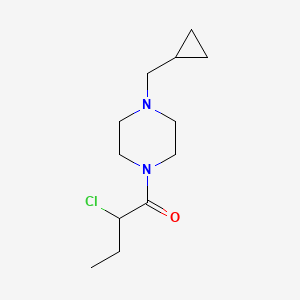
1-(4-(环丙基甲基)哌嗪-1-基)-2-氯丁烷-1-酮
描述
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
靶向乳腺癌细胞中的聚(ADP-核糖)聚合酶
与 1-(4-(环丙基甲基)哌嗪-1-基)-2-氯丁烷-1-酮 相似的化合物已被开发用于靶向聚(ADP-核糖)聚合酶 (PARP),这是一种参与 DNA 修复的关键酶。 抑制 PARP 可导致癌细胞死亡,特别是在乳腺癌中 。这些化合物已在人类雌激素受体阳性乳腺癌细胞系中显示出降低细胞活力的功效。
抗真菌应用
哌嗪的衍生物是构成该化合物化学结构的一部分,已被合成作为潜在的抗真菌剂。 它们已被评估其抑制真菌病原体生长的能力,这对开发新的抗真菌药物至关重要 .
抗肿瘤活性
哌嗪部分经常包含在具有抗肿瘤活性的化合物中。 研究表明,某些哌嗪衍生物可以有效地对抗各种类型的癌细胞,为开发新型癌症疗法提供了一条途径 .
抗菌特性
一些哌嗪衍生物已被研究用于其抗菌特性。 这包括对抗抗生素耐药细菌的潜力,这是现代医学中的一个重大问题 .
抗炎作用
哌嗪化合物的抗炎特性使其成为治疗炎症性疾病的候选药物。 通过调节身体的炎症反应,这些化合物可以为以慢性炎症为特征的疾病提供缓解 .
镇静和麻醉活性
哌嗪衍生物已被探索用于其镇静和麻醉作用。 这种应用在麻醉领域很重要,因为该领域始终需要更安全、更有效的药物 .
农用化学品使用
哌嗪的结构基序也存在于农用化学品中。 这些化合物可以用作杀虫剂或除草剂,有助于保护农作物并确保粮食安全 .
神经系统疾病
对哌嗪衍生物的研究包括其在治疗神经系统疾病中的用途。 这些化合物可以与大脑中的各种神经递质系统相互作用,这可能有利于癫痫或抑郁症等疾病 .
作用机制
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
生化分析
Biochemical Properties
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is indicative of DNA damage response activation . Additionally, it interacts with σ1 receptors, showing neuroprotective properties in vitro . These interactions suggest that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may modulate cellular stress responses and neuroprotective pathways.
Cellular Effects
The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one on various cell types and cellular processes are profound. In MCF-10A cells, this compound has been shown to reduce cell viability with IC50 values comparable to those of Olaparib, a known PARP inhibitor . This reduction in cell viability indicates that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may influence cell signaling pathways involved in cell survival and apoptosis. Furthermore, its impact on gene expression and cellular metabolism could be linked to its interactions with DNA repair mechanisms and neuroprotective pathways.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one exerts its effects through several mechanisms. It binds to σ1 receptors, which are involved in modulating cellular stress responses and neuroprotection . Additionally, the compound’s ability to increase H2AX phosphorylation suggests that it may induce DNA damage and activate DNA repair pathways . These molecular interactions highlight the compound’s potential as a modulator of cellular stress and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent effects on cell viability and DNA damage response
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects through its interaction with σ1 receptors . At higher doses, it may induce toxic effects, including reduced cell viability and increased DNA damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins. Its interaction with σ1 receptors suggests that it may be localized to specific cellular compartments involved in stress response and neuroprotection . The compound’s distribution and accumulation within tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is crucial for its activity and function. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may be localized to the nucleus and other cellular compartments involved in DNA repair and stress response . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXTUVVKVXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
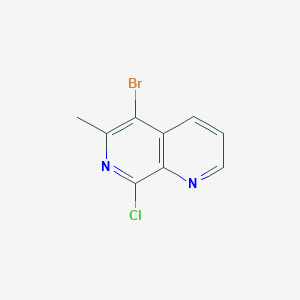
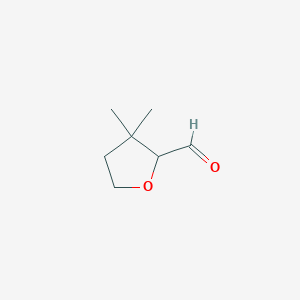

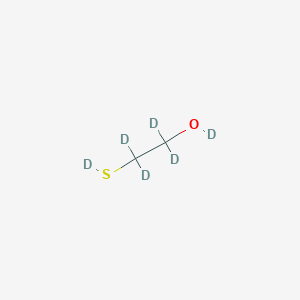
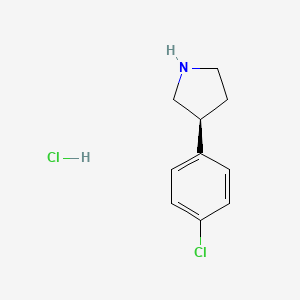
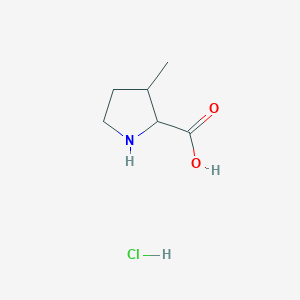
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
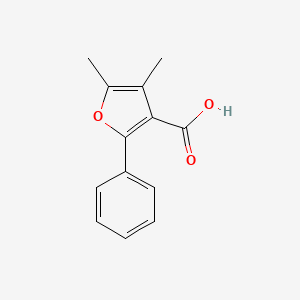

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)
